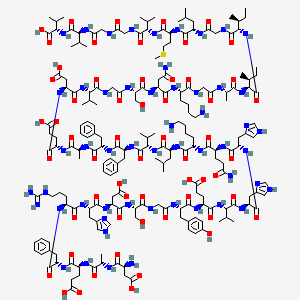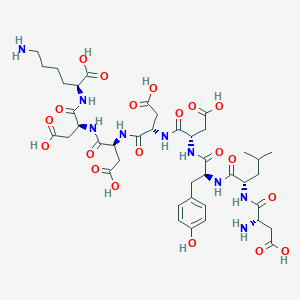
LL-37, Human TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LL-37, Human TFA is a 37-residue, amphipathic, cathelicidin-derived antimicrobial peptide, which exhibits a broad spectrum of antimicrobial activity. LL-37, Human TFA could help protect the cornea from infection and modulates wound healing.
Aplicaciones Científicas De Investigación
Immunomodulatory Role
- LL-37 modulates inflammatory responses by inhibiting the release of proinflammatory cytokines in human monocytic cells. It significantly inhibits the expression of specific proinflammatory genes while not affecting those genes that antagonize inflammation (Mookherjee et al., 2006).
Apoptosis Induction
- LL-37 induces apoptosis in Jurkat T leukemia cells in a calpain- and apoptosis-inducing factor-dependent manner, involving Bax activity. This process is caspase-independent (Mader et al., 2009).
Impact on T-Cell Response
- Treatment with LL-37 enhances the viability of peripheral blood mononuclear cells, affects T-cell proliferation and activation, and promotes the generation of regulatory T-cells. It modulates the expression of inflammatory factors in different scenarios (Alexandre-Ramos et al., 2018).
Antimicrobial and Immunomodulatory Functions
- LL-37's molecular structure influences its balance between immunomodulatory and antimicrobial functions, playing a crucial role in innate immunity (Burton & Steel, 2009).
Effect on Regulatory T Cells
- LL-37 induces apoptosis in regulatory T cells through a granzyme-mediated pathway, suggesting its potential use in modulating adaptive immune responses, particularly in tumor immunity (Mader et al., 2011).
Role in Neonatal and Maternal Infection
- The expression of LL-37 in amniotic fluid is induced in cases of neonatal or maternal infection, indicating its role in innate immunity during the perinatal period (Yoshio et al., 2005).
Protection Against Endotoxemia
- LL-37 demonstrates potent antisepsis properties, inhibiting macrophage stimulation by bacterial components and protecting mice against lethal endotoxemia (Scott et al., 2002).
Activation of Monocytes
- LL-37 induces phosphorylation and activation of the extracellular signal-regulated kinase and p38 kinase pathways in primary human monocytes, affecting monocyte activation, proliferation, and differentiation (Bowdish et al., 2004).
Interaction with Lung Epithelial Cells
- LL-37 interacts with epithelial cells, being actively taken up and eventually localizing to the perinuclear region, influencing the innate immune response (Lau et al., 2005).
Propiedades
Fórmula molecular |
C₂₀₅H₃₄₀N₆₀O₅₃.C₂HF₃O₂ |
|---|---|
Peso molecular |
4607.28 |
Secuencia |
One Letter Code: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




